(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Description

Properties

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMAKOPYGXUPPU-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652928 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129786-68-1 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

This guide provides a comprehensive and technically detailed protocol for the asymmetric synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, a valuable chiral building block in the development of novel therapeutics. The presented methodology emphasizes stereochemical control and offers insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a non-proteinogenic α,α-disubstituted amino acid. Its structural features, including a chiral quaternary center, a terminal alkene, and the versatile tert-butoxycarbonyl (Boc) protecting group, make it a significant precursor for complex peptide synthesis and the construction of various biologically active molecules. The terminal olefin functionality is particularly useful for further chemical modifications, such as metathesis reactions.[1]

The synthetic strategy detailed herein hinges on a well-established and robust method for asymmetric synthesis: the use of a chiral auxiliary. Specifically, an Evans oxazolidinone auxiliary will be employed to direct the stereoselective introduction of the allyl group, thereby establishing the desired (R)-configuration at the α-carbon.[2][3] This approach is favored for its high diastereoselectivity and the reliability of the subsequent transformations.

The overall synthetic workflow can be conceptualized as a three-stage process:

-

Stereoselective Carbon-Carbon Bond Formation: Construction of the chiral carbon framework via diastereoselective alkylation of a chiral auxiliary-adduct.

-

Liberation of the Chiral Amino Acid: Cleavage of the chiral auxiliary to unmask the carboxylic acid and amino functionalities.

-

Amine Protection: Installation of the Boc protecting group to yield the final target molecule.

Caption: Overall workflow for the synthesis.

Experimental Protocols and Mechanistic Rationale

This section provides a detailed, step-by-step protocol for the synthesis. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Stage 1: Synthesis of (4S)-4-Benzyl-3-((R)-2-methylpent-4-enoyl)oxazolidin-2-one

The first stage involves the acylation of the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, followed by a highly diastereoselective allylation. The benzyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile (allyl bromide) to the opposite face, thus establishing the desired stereochemistry.

Step 1a: Acylation of the Chiral Auxiliary

-

Reaction: (S)-4-benzyl-2-oxazolidinone + propionyl chloride → (S)-4-benzyl-3-(propanoyl)oxazolidin-2-one

-

Protocol:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve propionyl chloride (1.1 equiv.) in anhydrous THF.

-

Add the propionyl chloride solution to the lithium salt of the oxazolidinone dropwise via cannula.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the acylated oxazolidinone.

-

-

Rationale: The deprotonation of the oxazolidinone nitrogen with n-butyllithium generates a nucleophilic amide that readily attacks the electrophilic carbonyl carbon of propionyl chloride.

Step 1b: Diastereoselective Allylation

-

Reaction: (S)-4-benzyl-3-(propanoyl)oxazolidin-2-one + allyl bromide → (4S)-4-benzyl-3-((R)-2-methylpent-4-enoyl)oxazolidin-2-one

-

Protocol:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the acylated oxazolidinone from the previous step (1.0 equiv.) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or as a solution in THF/hexanes) dropwise.

-

Stir the solution at -78 °C for 45 minutes to ensure complete enolate formation.

-

Add allyl bromide (1.2 equiv.) dropwise.

-

Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to -20 °C over 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield the allylated product.

-

-

Rationale: LDA, a strong, non-nucleophilic base, deprotonates the α-carbon of the propanoyl group to form a lithium enolate. The stereoselectivity of the subsequent alkylation is controlled by the chiral auxiliary, which directs the allyl bromide to the less sterically hindered face of the enolate.[2][4]

Stage 2: Cleavage of the Chiral Auxiliary

The auxiliary is removed via a mild hydrolytic procedure that preserves the stereochemical integrity of the newly formed chiral center.

-

Reaction: (4S)-4-benzyl-3-((R)-2-methylpent-4-enoyl)oxazolidin-2-one → (R)-2-methylpent-4-enoic acid + (S)-4-benzyl-2-oxazolidinone

-

Protocol:

-

Dissolve the allylated product (1.0 equiv.) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv.) dropwise, followed by aqueous lithium hydroxide (2.0 equiv.).

-

Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The aqueous solution can be used directly in the next step after adjusting the pH. To isolate the intermediate amino acid, acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer by extraction with ethyl acetate after basification.

-

-

Rationale: The hydroxide initiates the hydrolysis of the imide. The resulting hydroperoxide intermediate facilitates the cleavage, releasing the carboxylic acid and regenerating the chiral auxiliary, which can be recovered and reused.

Stage 3: Boc Protection

The final step is the protection of the amino group with a tert-butoxycarbonyl group, a standard procedure in amino acid chemistry.[5]

-

Reaction: (R)-2-amino-2-methylpent-4-enoic acid + di-tert-butyl dicarbonate → (R)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid

-

Protocol:

-

To the aqueous solution containing the crude (R)-2-amino-2-methylpent-4-enoic acid from the previous step, add dioxane to create a 1:1 mixture with water.

-

Adjust the pH of the solution to 9-10 with a suitable base (e.g., 1 M NaOH or triethylamine).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.).

-

Stir the reaction vigorously at room temperature overnight.

-

Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl or a citric acid solution.[6]

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid.

-

-

Rationale: Under basic conditions, the amino group is deprotonated, rendering it nucleophilic. It then attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the tert-butyl carbamate (Boc-protected amine).[5]

Caption: Key mechanistic steps of the synthesis.

Quantitative Data Summary

The following table summarizes typical quantities and expected yields for the synthesis on a 10 mmol scale of the starting chiral auxiliary.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1a | (S)-4-benzyl-2-oxazolidinone | n-BuLi, Propionyl Chloride | (S)-4-benzyl-3-(propanoyl)oxazolidin-2-one | 85-95% |

| 1b | Acylated Oxazolidinone | LDA, Allyl Bromide | (4S)-4-benzyl-3-((R)-2-methylpent-4-enoyl)oxazolidin-2-one | 80-90% (diastereomeric excess >95%) |

| 2 | Allylated Oxazolidinone | LiOH, H₂O₂ | (R)-2-amino-2-methylpent-4-enoic acid | 85-95% |

| 3 | Crude Amino Acid | Boc₂O | (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid | 80-90% |

Safety and Handling Considerations

-

n-Butyllithium and LDA: These reagents are pyrophoric and react violently with water. They should be handled under an inert atmosphere with appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

-

Propionyl Chloride and Allyl Bromide: These are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood.

-

Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns. Handle with care and appropriate PPE.

-

Di-tert-butyl dicarbonate: This can cause respiratory irritation. Handle in a well-ventilated area.

Troubleshooting and Key Insights

-

Low Diastereoselectivity in Allylation: Ensure the use of freshly prepared or titrated LDA. The temperature of the reaction is critical; maintain it strictly at -78 °C during enolate formation and the initial stages of alkylation.

-

Incomplete Auxiliary Cleavage: The reaction may require longer stirring times or gentle warming. Ensure that the equivalents of LiOH and H₂O₂ are correct.

-

Low Yield in Boc Protection: The pH of the reaction is crucial. Ensure it is maintained in the basic range (9-10) throughout the addition of Boc₂O. Insufficiently basic conditions will result in a sluggish reaction.

Conclusion

The synthesis protocol detailed in this guide provides a reliable and highly stereoselective route to (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid. By leveraging the power of chiral auxiliary-based synthesis, this method allows for the efficient construction of this valuable non-proteinogenic amino acid, opening avenues for its application in medicinal chemistry and drug development. The insights into the mechanistic rationale and experimental nuances are intended to empower researchers to successfully implement and adapt this protocol for their specific needs.

References

-

Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Hartwig, J. F., et al. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 2012-2015. [Link]

-

Díez, D., et al. (2008). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews, 108(9), 3644-3712. [Link]

-

Cativiela, C., & Ordóñez, M. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 109(5), 2085-2154. [Link]

-

O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630. [Link]

-

Szymański, W., et al. (2013). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 44(3), 887-898. [Link]

-

ResearchGate. (2015). Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. [Link]

-

Concellón, J. M., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5644–5648. [Link]

-

MacMillan, D. W. C., et al. (2010). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences, 107(42), 17933-17937. [Link]

-

Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 317-347). Pergamon. [Link]

-

Davies, S. G., et al. (1998). Enantiospecific alkylations of alanine. Journal of the Chemical Society, Perkin Transactions 1, (1), 129-138. [Link]

-

Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]

- 4. Enantiospecific alkylations of alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. peptide.com [peptide.com]

Enantioselective Synthesis of (R)-α-Methyl Allylglycine Derivatives: A Technical Guide for Advanced Practitioners

Abstract

This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (R)-α-methyl allylglycine derivatives. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development as their unique structural features can impart valuable properties to peptide-based therapeutics, such as enhanced metabolic stability and conformational constraint. This document delves into the mechanistic underpinnings and practical execution of key synthetic methodologies, with a primary focus on chiral auxiliary-mediated diastereoselective alkylation. Further, alternative approaches including phase-transfer catalysis and enzymatic resolution are discussed. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize these valuable chiral building blocks.

Introduction: The Significance of (R)-α-Methyl Allylglycine Derivatives

Quaternary α-amino acids, characterized by the presence of two substituents on the α-carbon, are a class of unnatural amino acids that have garnered considerable attention in the field of peptide and peptidomimetic design.[1] The introduction of an α-methyl group alongside an allyl functionality, as seen in (R)-α-methyl allylglycine, offers a unique combination of steric hindrance and chemical reactivity. The α-methyl group can restrict the conformational flexibility of peptide backbones, leading to more defined secondary structures, while the allyl group serves as a versatile handle for further chemical modifications, such as cross-linking or the introduction of other functional groups.

The (R)-configuration at the α-center is often crucial for biological activity, dictating the specific interactions with chiral protein targets. Consequently, the development of robust and highly stereoselective synthetic routes to access enantiomerically pure (R)-α-methyl allylglycine derivatives is of paramount importance for advancing drug discovery programs. This guide will explore the most effective strategies to achieve this synthetic challenge, emphasizing the underlying principles of stereocontrol.

The Cornerstone of Stereocontrol: Chiral Auxiliary-Mediated Asymmetric Alkylation

The most reliable and widely employed method for the synthesis of α,α-disubstituted amino acids, including the target molecule, is the diastereoselective alkylation of enolates derived from amino acids conjugated to a chiral auxiliary. This approach allows for the sequential introduction of the methyl and allyl groups with a high degree of stereochemical control. Two of the most powerful chiral auxiliaries for this purpose are Evans-type oxazolidinones and pseudoephedrine/pseudoephenamine amides.

The Evans Oxazolidinone Auxiliary: A Classic Approach

The use of chiral oxazolidinones, pioneered by David A. Evans, is a well-established strategy for asymmetric alkylation.[2] The rigidity of the oxazolidinone ring and the steric hindrance provided by its substituent effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

Workflow for Evans Oxazolidinone-Mediated Synthesis:

Caption: Workflow for the synthesis of (R)-α-methyl allylglycine using an Evans oxazolidinone auxiliary.

Causality Behind Experimental Choices:

-

Choice of Base: The formation of a (Z)-enolate is crucial for high diastereoselectivity.[3] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are employed to ensure rapid and complete deprotonation.

-

Electrophile Reactivity: Allyl bromide is a highly reactive electrophile, which is advantageous for the alkylation of the relatively stable and sterically hindered enolate.[4]

-

Auxiliary Cleavage: The oxazolidinone auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired carboxylic acid without epimerization of the newly formed stereocenter.

The Pseudoephedrine/Pseudoephenamine Auxiliary: A Powerful Alternative

Developed by Andrew G. Myers, the use of pseudoephedrine and its analog pseudoephenamine as chiral auxiliaries offers several advantages, including high diastereoselectivity, particularly in the formation of quaternary carbon centers, and often crystalline intermediates that facilitate purification.[5][6]

Proposed Synthetic Pathway using (1S,2S)-Pseudoephenamine:

The synthesis of (R)-α-methyl allylglycine can be envisioned through the diastereoselective allylation of the lithium enolate of (1S,2S)-pseudoephenamine alaninamide.

Caption: Proposed synthetic pathway for (R)-α-methyl allylglycine using a pseudoephenamine chiral auxiliary.

Mechanistic Rationale for Stereoselectivity:

The high diastereoselectivity observed in the alkylation of pseudoephedrine and pseudoephenamine amide enolates is attributed to the formation of a rigid lithium chelate.[7] The deprotonation with LDA generates a Z-enolate, and the lithium cation is chelated between the enolate oxygen and the hydroxyl group of the auxiliary. This conformation effectively blocks one face of the enolate, forcing the allyl bromide to approach from the less sterically hindered face, thus leading to the desired diastereomer.[5]

Experimental Protocol: Diastereoselective Allylation of Pseudoephenamine Alaninamide

-

Amide Formation: To a solution of (1S,2S)-pseudoephenamine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add N-Boc-(R)-alanine (1.05 eq.) followed by a coupling reagent such as DCC or EDC (1.1 eq.) and a catalytic amount of DMAP. Allow the reaction to warm to room temperature and stir for 12-16 hours. Purify the resulting amide by column chromatography.

-

Enolate Formation and Allylation: Dissolve the pseudoephenamine alaninamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of LDA (1.1 eq.) in THF dropwise and stir for 30 minutes to ensure complete enolate formation. Add allyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The desired diastereomer is typically purified by flash column chromatography.

-

Auxiliary Cleavage: The alkylated pseudoephenamine amide can be hydrolyzed to the corresponding carboxylic acid by heating in a mixture of sulfuric acid and water.[7] Subsequent protection of the amino group (e.g., with Boc anhydride) yields the desired N-protected (R)-α-methyl allylglycine derivative.

Comparative Data for Chiral Auxiliary Methods:

| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) for Allylation | Advantages | Disadvantages |

| Evans Oxazolidinone | >95:5 | Well-established, predictable stereochemistry, mild cleavage conditions. | Auxiliary can be expensive, cleavage can sometimes be sluggish. |

| Pseudoephedrine | >97:3 | High diastereoselectivity, crystalline intermediates, auxiliary is recoverable. | Cleavage requires harsher conditions (acid hydrolysis).[8] |

| Pseudoephenamine | >98:2 | Excellent diastereoselectivity for quaternary centers, crystalline products.[5] | Multi-step synthesis of the auxiliary. |

Alternative Strategies for Enantioselective Synthesis

While chiral auxiliary-mediated alkylation is a dominant strategy, other methods can also be considered for the synthesis of (R)-α-methyl allylglycine derivatives.

Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an operationally simple and scalable approach for the asymmetric alkylation of glycine derivatives.[9] This method involves the use of a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, to shuttle the enolate from an aqueous or solid phase into an organic phase where it reacts with the electrophile.

Conceptual Workflow for PTC:

Caption: Conceptual workflow of chiral phase-transfer catalytic alkylation.

For the synthesis of (R)-α-methyl allylglycine, a sequential double alkylation of a glycine imine ester could be envisioned. However, achieving high enantioselectivity and controlling the sequence of alkylation can be challenging.

Enzymatic Resolution

Enzymatic resolution provides a green and highly selective method for separating enantiomers from a racemic mixture. A racemic mixture of α-methyl allylglycine or its ester derivative could be synthesized, and then an appropriate enzyme, such as a lipase or an acylase, could be used to selectively react with one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Key Considerations for Enzymatic Resolution:

-

Substrate Synthesis: An efficient method for the synthesis of racemic α-methyl allylglycine is required.

-

Enzyme Screening: A suitable enzyme that exhibits high enantioselectivity for the substrate must be identified.

-

Separation: A practical method for separating the unreacted enantiomer from the product of the enzymatic reaction is necessary.

While potentially highly effective, this method is dependent on the availability of a suitable enzyme and may involve additional steps for the synthesis of the racemic starting material and the separation of the resolved products.

Conclusion and Future Perspectives

The enantioselective synthesis of (R)-α-methyl allylglycine derivatives is a challenging yet achievable goal in modern organic synthesis. The use of chiral auxiliaries, particularly pseudoephedrine and pseudoephenamine amides, stands out as the most robust and predictable method for constructing the requisite quaternary stereocenter with high diastereoselectivity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently approach the synthesis of these valuable building blocks.

Future advancements in this field may focus on the development of catalytic asymmetric methods that obviate the need for stoichiometric chiral auxiliaries. The continued exploration of novel chiral phase-transfer catalysts and the discovery of new enzymes with tailored specificities will undoubtedly open up more efficient and sustainable routes to (R)-α-methyl allylglycine and other complex, non-proteinogenic amino acids, further fueling innovation in peptide-based drug discovery.

References

-

Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

-

Myers, A. G., & Lee, H. M. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(17), 4346–4349. [Link]

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Hartwig, J. F., et al. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society, 136(45), 15869–15872. [Link]

-

Williams, R. M., & Im, M.-N. (1991). Asymmetric synthesis of α-amino acids. A new, general synthesis of enantiomerically pure N-tert-butoxycarbonyl-α-amino acids from the diphenylmorpholinone and di-tert-butyl-oxazinone glycinate templates. The Journal of Organic Chemistry, 56(22), 6216–6223. [Link]

-

Myers, A. G., & Lee, H. M. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(17), 4346–4349. [Link]

-

O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with achiral schiff base esters. Accounts of Chemical Research, 34(8), 621–630. [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569–623. [Link]

-

Stoltz, B. M., et al. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. Accounts of Chemical Research, 49(8), 1754–1766. [Link]

-

Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671. [Link]

-

Sammakia, T., & Stangeland, E. L. (1997). Total Synthesis of Alanense B via Stereoselective Enolate Alkylation. The Journal of Organic Chemistry, 62(18), 6104–6105. [Link]

-

Myers, A. G., et al. (2002). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 41(10), 1673–1675. [Link]

-

CHEMMaster FREE Chemistry. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]

-

Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3295. [Link]

-

Park, H.-g., et al. (2001). Asymmetric glycolate alkylation reactions in the solid phase using 2-imidazolidinone chiral auxiliary. Tetrahedron Letters, 42(25), 4271–4274. [Link]

-

Zhang, X., et al. (2018). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science, 9(28), 6069–6073. [Link]

-

Soloshonok, V. A. (Ed.). (2009). Asymmetric Synthesis and Application of α-Amino Acids. American Chemical Society. [Link]

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. york.ac.uk [york.ac.uk]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 7. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structural Analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

Abstract: (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a chiral α,α-disubstituted amino acid derivative that serves as a pivotal building block in modern medicinal chemistry. Its unique structural features—a quaternary stereocenter, a terminal olefin for synthetic elaboration, and the ubiquitous Boc protecting group—make it a valuable precursor for conformationally constrained peptides and complex pharmaceutical intermediates.[1] The rigorous and unambiguous determination of its structure and stereochemical integrity is therefore a non-negotiable prerequisite for its use in drug development pipelines. This technical guide provides a holistic, field-proven framework for the structural elucidation of this molecule, integrating spectroscopic and chromatographic methods to ensure the highest standards of quality and scientific integrity.

The Strategic Imperative: Why In-Depth Analysis Matters

In drug development, the precise three-dimensional structure of a molecule dictates its biological function. For a chiral building block like (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, even minute deviations in structure or stereochemistry can lead to significant, often detrimental, changes in the efficacy and safety profile of the final active pharmaceutical ingredient (API). The quaternary α-methyl group induces a specific conformational bias, which is a key design element for enhancing metabolic stability and receptor-binding affinity. The terminal alkene provides a versatile synthetic handle for diversification through reactions like olefin metathesis or Michael additions.[1] Consequently, a multi-faceted analytical approach is not merely good practice; it is a foundational requirement for risk mitigation and regulatory compliance.

Core Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential for designing appropriate analytical methods, from solvent selection for NMR to mobile phase composition in HPLC.

| Property | Value | Data Source |

| Molecular Formula | C₁₁H₁₉NO₄ | MySkinRecipes[1] |

| Molecular Weight | 229.27 g/mol | MySkinRecipes[1] |

| Predicted Boiling Point | 359.1 ± 35.0 °C | MySkinRecipes[1] |

| Predicted Density | 1.080 ± 0.06 g/cm³ | MySkinRecipes[1] |

| Appearance | White to Off-White Solid | Generic Supplier Data |

| Storage Conditions | 2-8°C, sealed, dry | MySkinRecipes[1] |

The Integrated Analytical Workflow: A Validating System

Figure 1: Integrated workflow for the comprehensive structural validation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of atomic connectivity and chemical environment.[2]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of an aprotic solvent is crucial to observe the labile NH proton.

-

Instrument: Utilize a ≥400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H Acquisition:

-

Employ a standard single-pulse sequence (e.g., Bruker zg30).

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquire at least 16 scans with a relaxation delay of 2 seconds to ensure quantitative integrity.

-

-

¹³C Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., Bruker zgpg30).

-

Set a spectral width of ~220 ppm.

-

Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply standard Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Data Interpretation and Expected Signals

The combination of ¹H, ¹³C, and 2D NMR (COSY, HSQC) experiments allows for the complete assignment of the molecular structure.

Table 1: Expected ¹H and ¹³C NMR Data in CDCl₃

| Atom # (Assignment) | ¹H Chemical Shift (δ, ppm), Multiplicity, Integration | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Correlations (from 2D NMR) |

| 1 (COOH) | ~10-12 (br s, 1H) | ~177 | Carboxylic acid proton, often very broad. Carbonyl carbon is in the characteristic downfield region. |

| 2 (Cα) | - | ~59 | Quaternary carbon, no attached protons. HSQC will show no correlation. |

| 2-CH₃ | ~1.55 (s, 3H) | ~23 | Singlet due to quaternary attachment. Shows HSQC correlation to the ~23 ppm carbon. |

| 3 (-CH₂-) | ~2.6-2.8 (m, 2H) | ~41 | Methylene protons adjacent to the double bond. Shows COSY correlation to H-4. |

| 4 (=CH-) | ~5.8 (m, 1H) | ~133 | Vinyl proton. Shows COSY correlations to H-3 and H-5 protons. |

| 5 (=CH₂) | ~5.1-5.2 (m, 2H) | ~118 | Terminal vinyl protons. Show COSY correlation to H-4. |

| NH | ~5.0 (br s, 1H) | - | Amide proton, often broad. Its position can be concentration and temperature-dependent. |

| Boc (C=O) | - | ~155 | Carbamate carbonyl carbon. |

| Boc (C(CH₃)₃) | - | ~80 | Quaternary carbon of the tert-butyl group. |

| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~28 | Characteristic sharp singlet for the nine equivalent protons of the Boc group. |

Mass Spectrometry (MS): Absolute Mass and Compositional Verification

Mass spectrometry provides definitive confirmation of the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. Electrospray ionization (ESI) is the preferred method for this polar molecule.[]

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquisition: Acquire data in both positive and negative ion modes.

-

Positive Mode: Look for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

-

Negative Mode: Look for the deprotonated molecule [M-H]⁻.

-

-

Analysis: Compare the measured m/z values to the theoretically calculated exact masses. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Theoretical Exact Mass (m/z) | Expected Observation |

| [C₁₁H₁₉NO₄ + H]⁺ | 230.1387 | Strong signal with <5 ppm mass error |

| [C₁₁H₁₉NO₄ + Na]⁺ | 252.1206 | Common adduct, confirms mass |

| [C₁₁H₁₉NO₄ - H]⁻ | 228.1241 | Strong signal in negative mode |

Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of the tert-butyl group (56 Da) or isobutylene (57 Da) from the Boc protecting group.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

The biological activity of chiral molecules is often enantiomer-specific. Chiral HPLC is the industry-standard method for quantifying the enantiomeric excess (% ee) of the desired (R)-enantiomer.[6]

Protocol: Chiral HPLC Method Development

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating enantiomers of amino acid derivatives.

-

Mobile Phase Screening:

-

Start with a normal-phase system, typically a mixture of Hexane/Isopropanol (e.g., 90:10 v/v).

-

Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid and ensure sharp, symmetrical peaks.

-

-

Optimization: Adjust the ratio of hexane to alcohol to achieve baseline resolution (Rs > 1.5) between the enantiomers in a reasonable runtime.

-

Quantification:

-

Prepare a solution of the racemic compound to confirm the elution order of the (R) and (S) enantiomers.

-

Inject the sample of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid.

-

Calculate the enantiomeric excess using the area percentages of the two peaks: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

-

For pharmaceutical use, a % ee of ≥99.5% is typically required.

-

Single Crystal X-Ray Crystallography: The Unassailable Proof of Absolute Configuration

While other methods infer stereochemistry, single-crystal X-ray crystallography provides direct, unambiguous visualization of the molecule's three-dimensional structure, including its absolute configuration.[7][8]

Methodological Principles

-

Crystal Growth: This is the most critical and often rate-limiting step. It requires growing a single, high-quality crystal from a supersaturated solution of the highly pure compound, often by slow evaporation of a suitable solvent.

-

Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

-

Structure Solution & Refinement: The diffraction data are processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined.

-

Absolute Configuration Determination: The absolute stereochemistry is determined by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms. The Flack parameter is a key statistical value used for this purpose; a value close to zero for the proposed (R)-configuration provides definitive confirmation.[8]

Figure 2: Relationship between analytical techniques and the specific structural information they provide.

Conclusion

The structural analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a quintessential example of the rigorous quality control required in pharmaceutical development. By systematically integrating data from NMR, MS, and chiral HPLC, and confirming the absolute stereochemistry with X-ray crystallography where feasible, researchers and drug development professionals can build a comprehensive and unassailable data package. This meticulous approach not only ensures the identity, purity, and stereochemical integrity of this critical building block but also underpins the safety and efficacy of the life-saving medicines derived from it.

References

-

MySkinRecipes. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid.[Link]

-

PubChem. 2-{[(Tert-butoxy)carbonyl]amino}pent-4-enoic acid. National Center for Biotechnology Information. [Link]

-

ACS Publications. Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry. [Link]

-

MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.[Link]

-

NIH National Library of Medicine. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.[Link]

-

NIH National Library of Medicine. Absolute Configuration of Small Molecules by Co-crystallization.[Link]

-

ResearchGate. The use of X-ray crystallography to determine absolute configuration.[Link]

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.[Link]

-

NIH National Library of Medicine. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.[Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group.[Link]

Sources

- 1. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid [myskinrecipes.com]

- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1H and 13C NMR data for (R)-2-Boc-amino-2-methylpent-4-enoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of (R)-2-Boc-amino-2-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Boc-amino-2-methylpent-4-enoic acid is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in modern organic synthesis. Its structure is distinguished by three key features: a tert-butoxycarbonyl (Boc) protecting group, a stereocenter at the α-carbon, and a terminal vinyl group. This combination makes it a versatile intermediate for constructing complex organic frameworks and for incorporation into peptides and other bioactive molecules.[1] The Boc group provides a stable yet readily cleavable protection for the amine, essential for controlled, sequential reactions, while the pentenoic acid moiety allows for further chemical modifications like olefin metathesis or Michael additions.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, providing detailed information about molecular structure, dynamics, and purity.[2][3][4] A thorough understanding of the ¹H and ¹³C NMR spectra of (R)-2-Boc-amino-2-methylpent-4-enoic acid is therefore critical for identity confirmation, quality control, and ensuring the success of subsequent synthetic steps. This guide provides a detailed analysis of its NMR data, explains the rationale behind spectral assignments, and outlines a robust protocol for data acquisition.

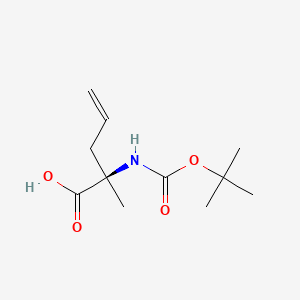

Molecular Structure and Spectral Assignment

To facilitate a clear discussion of the NMR data, the protons and carbons of (R)-2-Boc-amino-2-methylpent-4-enoic acid are systematically numbered as shown in the structure below.

Caption: Numbering scheme for (R)-2-Boc-amino-2-methylpent-4-enoic acid.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons in a molecule through chemical shifts, signal integration, and spin-spin coupling patterns.[5]

Predicted ¹H NMR Data

The predicted chemical shifts and multiplicities for the protons are summarized in the table below. These predictions are based on established values for similar functional groups.[6][7][8]

| Protons | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hₐ | -C(CH ₃)₃ | ~ 1.45 | Singlet (s) | 9H | N/A |

| H₆ | -CH ₃ | ~ 1.50 | Singlet (s) | 3H | N/A |

| H₃ | -CH ₂- | ~ 2.5 - 2.7 | Multiplet (m) | 2H | J(H₃,H₄) |

| H₅ | =CH ₂ | ~ 5.1 - 5.2 | Multiplet (m) | 2H | J(H₅cis,H₄), J(H₅trans,H₄), J(H₅gem) |

| H₄ | -CH = | ~ 5.7 - 5.9 | Multiplet (m) | 1H | J(H₄,H₃), J(H₄,H₅cis), J(H₄,H₅trans) |

| Hₙ | -NH - | ~ 5.0 - 5.5 | Broad Singlet (br s) | 1H | N/A |

| H₁ | -COOH | > 10.0 | Broad Singlet (br s) | 1H | N/A |

Expert Insights: The Causality Behind the Chemical Shifts

-

Boc Protons (Hₐ): The nine protons of the tert-butyl group are chemically equivalent and shielded by high electron density, resulting in a characteristic, strong singlet signal in the upfield region (~1.45 ppm).[6][9] Their isolation from other protons prevents any coupling.

-

α-Methyl Protons (H₆): The protons of the methyl group at the C2 chiral center are also isolated and appear as a sharp singlet. Its chemical shift is slightly downfield compared to a typical methyl group due to the proximity of the electron-withdrawing amine and carboxyl functionalities.

-

Allylic Protons (H₃): These methylene protons are adjacent to the chiral center (C2) and the vinyl group (C4). This makes them diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts. They will couple with the vinyl proton H₄, resulting in a complex multiplet.

-

Vinyl Protons (H₄, H₅): These three protons form a classic AMX spin system and appear in the downfield olefinic region (5-6 ppm) due to the deshielding effect of the π-electron system.[8] H₄ will be the most downfield and will appear as a complex multiplet due to coupling with both H₃ and the two H₅ protons. The terminal H₅ protons are diastereotopic and will couple with each other (geminal coupling) and with H₄ (vicinal cis and trans coupling), leading to complex multiplets.

-

Labile Protons (Hₙ, H₁): The amine (NH) and carboxylic acid (OH) protons are acidic and undergo rapid exchange with each other and with trace amounts of water in the solvent. This typically results in broad singlet signals.[6] Their chemical shifts are highly dependent on solvent, concentration, and temperature. The carboxylic acid proton is strongly deshielded and appears very far downfield.[7]

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Due to the low natural abundance of the ¹³C isotope and the use of proton decoupling, signals typically appear as sharp, single lines, with a chemical shift range much wider than in ¹H NMR.[10][11]

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are based on typical ranges for the functional groups present in the molecule.[12][13][14]

| Carbon | Assignment | Predicted δ (ppm) |

| C₁ | -C OOH | ~ 175 - 180 |

| C' | Boc -C =O | ~ 155 - 156 |

| C₄ | -C H= | ~ 130 - 135 |

| C₅ | =C H₂ | ~ 118 - 120 |

| C'' | -C (CH₃)₃ | ~ 79 - 81 |

| C₂ | α-C | ~ 58 - 62 |

| C₃ | -C H₂- | ~ 40 - 45 |

| C''' | -C(C H₃)₃ | ~ 28 - 29 |

| C₆ | α-C H₃ | ~ 22 - 26 |

Expert Insights: The Causality Behind the Chemical Shifts

-

Carbonyl Carbons (C₁, C'): The carbonyl carbons of the carboxylic acid and the Boc group are the most deshielded carbons in the molecule due to the strong electron-withdrawing effect of the attached oxygen atoms. They appear in the furthest downfield region of the spectrum.[14]

-

Olefinic Carbons (C₄, C₅): The sp²-hybridized carbons of the vinyl group are found in the 115-140 ppm range. The internal, substituted carbon (C₄) is typically more downfield than the terminal methylene carbon (C₅).[14]

-

Quaternary Carbons (C₂, C''): The quaternary carbon of the Boc group (C'') is shifted downfield due to its attachment to an oxygen atom. The α-carbon (C₂), also quaternary, is influenced by both the nitrogen and the carboxyl group. Quaternary carbons often show weaker signals due to longer relaxation times.[12]

-

Aliphatic Carbons (C₃, C₆, C'''): These sp³-hybridized carbons appear in the upfield region of the spectrum. The Boc methyl carbons (C''') are highly shielded and appear around 28 ppm.[13] The allylic methylene (C₃) and the α-methyl (C₆) carbons appear at slightly more downfield positions as influenced by their proximity to electronegative atoms and π-systems.

Experimental Protocol for High-Fidelity NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring the acquisition of accurate and reproducible NMR data.

Workflow Diagram

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules like Boc-protected amino acids.[13][15] It effectively solubilizes the compound and its residual proton signal (at 7.26 ppm) typically does not interfere with key signals.

-

Procedure: Accurately weigh 5-10 mg of (R)-2-Boc-amino-2-methylpent-4-enoic acid and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.[12] Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: After inserting the sample, lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A relaxation delay (D1) of 1 second and 16 scans (NS) are generally sufficient for a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are required to obtain adequate signal intensity, especially for quaternary carbons.

-

-

Data Processing and Validation:

-

Processing: Apply Fourier Transformation (FT), automatic or manual phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Validation: The trustworthiness of the data is confirmed by ensuring consistency between the spectra. The number of signals in the ¹³C spectrum should match the number of unique carbons in the structure. The integration of the ¹H signals should correspond to the ratio of protons in the molecule. For ultimate structural confirmation, 2D NMR experiments such as COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons) can be performed.[16][17]

-

Conclusion

The ¹H and ¹³C NMR spectra of (R)-2-Boc-amino-2-methylpent-4-enoic acid present a unique and predictable set of signals that are essential for its unequivocal identification. The characteristic resonances for the Boc group, the α-methyl group, and the terminal vinyl moiety provide a clear spectroscopic fingerprint. A rigorous and well-defined experimental protocol ensures that the data obtained is of high quality and reliability. This comprehensive NMR characterization is a cornerstone of scientific integrity, enabling researchers in drug development and synthetic chemistry to use this versatile building block with confidence, ensuring the identity, purity, and stereochemical integrity of their materials.[1][]

References

-

MySkinRecipes. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

-

Duke Computer Science. Introduction to NMR spectroscopy of proteins. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ACS Publications. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. [Link]

-

peptide nmr. [Link]

-

NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

News-Medical.Net. NMR spectrometry analysis for drug discovery and development. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

DergiPark. Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. [Link]

Sources

- 1. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid [myskinrecipes.com]

- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BOC Protection and Deprotection [pt.bzchemicals.com]

- 10. youtube.com [youtube.com]

- 11. compoundchem.com [compoundchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. users.cs.duke.edu [users.cs.duke.edu]

- 17. chem.uzh.ch [chem.uzh.ch]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-2-Boc-amino-2-methylpent-4-enoic Acid

This guide provides a detailed exploration of the gas-phase fragmentation behavior of (R)-2-Boc-amino-2-methylpent-4-enoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Understanding its fragmentation pathways under mass spectrometry (MS) is crucial for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry as a key analytical tool.

Introduction: The Structural Context and Analytical Imperative

(R)-2-Boc-amino-2-methylpent-4-enoic acid is a chiral building block characterized by several key structural features that dictate its fragmentation pattern:

-

A tert-butoxycarbonyl (Boc) protecting group , which is notoriously labile under typical mass spectrometric conditions.

-

An α-methyl group , which sterically hinders and alters the typical fragmentation pathways observed for standard α-amino acids.

-

An unsaturated pent-4-enoic acid side chain , introducing a site of unsaturation that can influence fragmentation through various rearrangements.

-

A carboxylic acid moiety , which provides a primary site for protonation or deprotonation in electrospray ionization (ESI).

The interplay of these functional groups results in a unique and predictable fragmentation signature. A thorough understanding of these pathways is essential for developing robust analytical methods for compounds incorporating this moiety.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization (ESI) is the soft ionization technique of choice for this class of molecule, typically generating protonated molecules, [M+H]+, in positive ion mode or deprotonated molecules, [M-H]-, in negative ion mode. The subsequent fragmentation of these precursor ions via collision-induced dissociation (CID) reveals the molecule's structural intricacies.[2]

Upon protonation, likely at the carbonyl oxygen of the carboxylic acid or the Boc group, the molecule (C₁₁H₁₉NO₄, MW: 229.27 g/mol ) will have a protonated mass [M+H]+ of m/z 230.14.[1][3] The fragmentation cascade is dominated by the lability of the Boc group.

Primary Fragmentation: The Boc Group Cascade

The most facile and characteristic fragmentation pathway for N-Boc protected amino acids involves the decomposition of the tert-butoxycarbonyl group.[4][5] This occurs through two primary neutral loss pathways:

-

Loss of Isobutylene (C₄H₈, 56 Da): This is often the most prominent fragmentation, resulting from a rearrangement within the Boc group.[6] This leads to the formation of a carbamic acid intermediate, which is unstable.

-

[M+H]+ (m/z 230.14) → [M+H - C₄H₈]+ (m/z 174.08) + C₄H₈

-

-

Loss of Carbon Dioxide (CO₂, 44 Da): Following the loss of isobutylene, the resulting carbamic acid readily loses CO₂.

-

[M+H - C₄H₈]+ (m/z 174.08) → [M+H - C₄H₈ - CO₂]+ (m/z 130.09) + CO₂

-

-

Direct Loss of the Entire Boc Group (C₅H₈O₂, 100 Da): The combined loss of isobutylene and carbon dioxide results in a fragment corresponding to the protonated, unprotected amino acid.

-

[M+H]+ (m/z 230.14) → [M+H - 100]+ (m/z 130.09)

-

-

Formation of the tert-Butyl Cation: A stable tert-butyl cation (C₄H₉+) at m/z 57 is a hallmark of Boc-protected compounds, arising from the cleavage of the C-O bond of the protecting group.[7]

Diagram: Primary Fragmentation Pathway of Protonated (R)-2-Boc-amino-2-methylpent-4-enoic acid

Caption: Primary CID fragmentation pathways for the protonated molecule.

Secondary Fragmentation: Side Chain and Backbone Cleavages

Further fragmentation of the deprotected amino acid ion at m/z 130.09 will yield information about the core amino acid structure.

-

Loss of Water (H₂O, 18 Da): Common for protonated amino acids.

-

m/z 130.09 → m/z 112.08

-

-

Loss of Formic Acid (HCOOH, 46 Da): This corresponds to the loss of the entire carboxylic acid group.

-

m/z 130.09 → m/z 84.08

-

-

Decarboxylation (CO₂, 44 Da): While less common than water loss from the free acid, it can be observed.

-

m/z 130.09 → m/z 86.09

-

The presence of the α-methyl group will influence the relative abundance of these fragments compared to a standard amino acid. The unsaturated side chain can undergo allylic cleavage, though this is often less favorable than the primary losses from the Boc group and carboxylic acid.[8]

In negative ion mode, deprotonation occurs at the carboxylic acid, yielding a precursor ion [M-H]- at m/z 228.13. The fragmentation of this ion is typically simpler.

-

Loss of CO₂ (44 Da): The most characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide.[9]

-

[M-H]- (m/z 228.13) → [M-H - CO₂]- (m/z 184.14)

-

Further fragmentation of the Boc group can occur, but it is generally less extensive than in positive ion mode.

Data Summary: Predicted Key Fragment Ions

| Precursor Ion | m/z (Precursor) | Fragment Ion Description | Neutral Loss | m/z (Fragment) | Ionization Mode |

| [M+H]+ | 230.14 | Loss of Isobutylene | C₄H₈ (56.06) | 174.08 | Positive |

| [M+H]+ | 230.14 | Deprotected Amino Acid | C₅H₈O₂ (100.05) | 130.09 | Positive |

| [M+H]+ | 230.14 | tert-Butyl Cation | C₇H₁₀NO₄ (184.06) | 57.07 | Positive |

| [M+H - 100]+ | 130.09 | Loss of Water | H₂O (18.01) | 112.08 | Positive |

| [M+H - 100]+ | 130.09 | Loss of Formic Acid | CH₂O₂ (46.01) | 84.08 | Positive |

| [M-H]- | 228.13 | Decarboxylation | CO₂ (44.00) | 184.14 | Negative |

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a general procedure for obtaining CID spectra on a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

4.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of (R)-2-Boc-amino-2-methylpent-4-enoic acid in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode. The presence of a weak acid like formic acid aids in protonation for positive ESI mode.[10]

4.2. Mass Spectrometer Parameters (ESI-Q-TOF Example)

-

Ionization Mode: ESI Positive and Negative

-

Capillary Voltage: 3.5 - 4.5 kV (Positive); 2.5 - 3.5 kV (Negative)

-

Sampling Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation)

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas (N₂) Flow: 600 - 800 L/hr

-

Desolvation Temperature: 350 - 450 °C

-

MS Scan Range: m/z 50 - 500

-

MS/MS Precursor Selection: Isolate the [M+H]+ ion (m/z 230.14) or [M-H]- ion (m/z 228.13) with an isolation window of 1-2 Da.

-

Collision Energy (CID): Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.[11] This allows for the capture of both low-energy (e.g., Boc loss) and higher-energy (e.g., backbone) fragmentations.

-

Collision Gas: Argon

4.3. Data Analysis and Validation

-

Accurate Mass Measurement: Utilize a high-resolution instrument to confirm the elemental composition of precursor and major fragment ions.

-

Fragmentation Tree: Map the observed fragments to the proposed pathways. The logical relationship between precursor and product ions validates the fragmentation scheme.

-

Reference Spectra: If available, compare experimental spectra to library spectra or data from analogous compounds to confirm fragmentation patterns.

Diagram: Experimental Workflow for MS/MS Analysis

Caption: A typical workflow for acquiring and analyzing MS/MS data.

Conclusion

The mass spectrometry fragmentation of (R)-2-Boc-amino-2-methylpent-4-enoic acid is a predictable process governed by the chemical nature of its constituent functional groups. The lability of the Boc protecting group provides the most dominant and diagnostic fragmentation pathways in positive ion mode, leading to characteristic neutral losses of 56 Da and 100 Da, and the formation of a m/z 57 ion. Subsequent fragmentation of the deprotected core and analysis in negative ion mode provide complementary structural information. The methodologies and fragmentation logic detailed in this guide offer a robust framework for the confident identification and structural characterization of this important synthetic building block.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Ghosh, D., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Gu, M., et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Nature. [Link]

-

He, L., et al. (2024). Analytical applications of gas-phase ion chemistry enabled by mass spectrometry. National Institutes of Health. [Link]

-

M, R., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. [Link]

-

Wills, M. R., et al. (2022). Structural Characterization of Natural and Synthetic Macrocycles Using Charge-Transfer Dissociation Mass Spectrometry. West Virginia University Research Repository. [Link]

-

Purdue University Graduate School. (n.d.). GAS-PHASE ION-ION CHEMISTRY FOR LIPID STRUCTURAL CHARACTERIZATION AND FOR REACTIONS IN A MOLECULAR CONTAINER. Purdue University. [Link]

-

ResearchGate. (2019). ESI-MS/MS spectra of [M + H] + ions of N-methyl amino acids (1-21). [Link]

-

TMP Chem. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

-

Lin, Y., et al. (2016). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. SciSpace. [Link]

-

Guida, V., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed. [Link]

-

PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

-

MySkinRecipes. (n.d.). (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. [Link]

-

ResearchGate. (2006). Gas-phase acidities of the 20 protein amino acids. [Link]

-

Orlova, G., et al. (2007). Gas-Phase Ionic Syntheses of Amino Acids: β versus r. York University. [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkene Fragmentation. [Link]

-

ChemHelp ASAP. (2022). mass spectrum & fragmentation of 2-pentanone. YouTube. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

-

Cusabio. (n.d.). (R)-2-(Boc-amino)-4-methyl-4-pentenoicacid. [Link]

Sources

- 1. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid [myskinrecipes.com]

- 2. Analytical applications of gas-phase ion chemistry enabled by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Crystal Structure of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Abstract

This technical guide provides a comprehensive overview of the determination and analysis of the single-crystal X-ray structure of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid. While a published crystal structure for this specific molecule is not currently available in public databases such as the Cambridge Structural Database (CSD), this document presents a detailed, hypothetical study that serves as a practical guide for researchers in structural chemistry and drug development. The methodologies outlined herein, from synthesis and crystallization to data analysis and interpretation, are based on established, field-proven protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to conduct and interpret similar crystallographic studies, particularly for α,α-disubstituted amino acids, a class of compounds with significant therapeutic potential.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are of considerable interest in medicinal chemistry and drug discovery.[1][2] Their unique structural feature, the presence of two substituents on the α-carbon, imparts conformational constraints that can enhance the metabolic stability and receptor-binding affinity of peptides and peptidomimetics.[3] (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a valuable chiral building block in organic synthesis, particularly for the construction of complex pharmaceutical agents.[4] The tert-butoxycarbonyl (Boc) protecting group facilitates selective chemical transformations, while the pentenoic acid moiety allows for further functionalization.[4]

Understanding the three-dimensional structure of this molecule at the atomic level through single-crystal X-ray diffraction is paramount. Such a study would reveal precise information about bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This knowledge is crucial for understanding its physicochemical properties and for the rational design of new drug candidates.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

A plausible synthetic route to the title compound would involve the asymmetric alkylation of a chiral glycine equivalent or the modification of a suitable amino acid precursor. A well-established method for the synthesis of similar chiral α-methyl amino acids utilizes a chiral auxiliary, such as an oxazolidinone derivative, to direct the stereoselective introduction of the methyl group.[5] The synthesis would be followed by Boc protection of the amino group and subsequent purification by column chromatography to ensure high chemical purity, a prerequisite for successful crystallization.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic experiment.[6] A systematic approach using various crystallization techniques is essential.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, and water).

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents or solvent mixtures. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

-

Temperature Gradient: For compounds with temperature-dependent solubility, a slow cooling method can be effective. A saturated solution is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases.

For (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, a likely successful approach would be slow evaporation from a mixture of ethyl acetate and hexane at room temperature.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[7]

Experimental Workflow

The determination of a crystal structure involves a series of well-defined steps.[8]

Caption: Experimental workflow for single-crystal X-ray crystallography.

Data Collection Protocol

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[7] The exposure time for each frame is optimized to achieve good signal-to-noise ratios.

Structure Solution, Refinement, and Validation

Data Processing and Structure Solution

The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for various experimental factors. The resulting data is then used to solve the phase problem. For small molecules like the title compound, direct methods are typically successful in providing an initial model of the crystal structure.

Structure Refinement